molecular formula C14H17NO5 B12324640 2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid

2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid

Cat. No.: B12324640
M. Wt: 279.29 g/mol
InChI Key: IMFSUYMDPTXKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid is a complex organic compound with a unique structure that includes an aniline derivative and a propanoic acid moiety

Preparation Methods

The synthesis of 2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid typically involves multiple steps. One common method includes the reaction of 2-ethyl-6-methylaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with propanoic acid under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid can be compared with other similar compounds, such as:

    2-ethyl-6-methylaniline: A precursor in its synthesis, known for its use in dye and pigment production.

    Propanoic acid derivatives: These compounds share similar chemical properties and are used in various industrial applications.

    Oxalyl derivatives: Compounds containing the oxalyl group are known for their reactivity and use in organic synthesis.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components.

Properties

IUPAC Name

2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-4-10-7-5-6-8(2)11(10)15(9(3)13(17)18)12(16)14(19)20/h5-7,9H,4H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFSUYMDPTXKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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